N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPNCCDDTMKCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azides derived from glucose phenylosazone precursors undergo cyclization with terminal alkynes under Cu(I) catalysis to yield 1,4-disubstituted triazoles. Modifications to this method include using Ohira’s reagent for alkyne generation and Dess–Martin periodinane for oxidation steps.
Key Reaction Conditions:
Carboxamide Functionalization
The carboxylic acid intermediate is converted to the carboxamide via HBTU-mediated coupling with 4-[(dimethylcarbamoyl)methyl]aniline. Critical parameters include:
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Activation: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-diisopropylethylamine)
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Solvent: DMF or dichloromethane
Click Chemistry Approaches
Click chemistry, particularly CuAAC, dominates modern synthetic routes due to its efficiency and regioselectivity.
Azide-Alkyne Cycloaddition
A two-step protocol involves:
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Alkyne Preparation: Propargyl derivatives of dimethylcarbamoyl-methylphenyl groups are synthesized via Mitsunobu alkylation or nucleophilic substitution.
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Cycloaddition: Reaction with 2-phenylazide derivatives under Cu(I) catalysis yields the triazole core.
Example Protocol:
Post-Functionalization Strategies
Post-cycloaddition modifications include:
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Methylation: Using iodomethane to stabilize the triazole N–H bond.
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Oxidation: Dess–Martin periodinane oxidizes hydroxymethyl groups to aldehydes for further coupling.
Traditional Organic Synthesis Routes
Historical methods adapted from carbohydrate chemistry remain relevant for large-scale production.
Osazone Cyclization
Adapted from Hann and Hudson’s method:
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Glucose Phenylosazone Formation: Reaction of D-glucose with phenylhydrazine.
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Cyclization: Treatment with CuSO₄ in hot aqueous solution yields triazole intermediates.
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Periodate Oxidation: Cleavage of vicinal diols to aldehydes, followed by reductive amination to introduce the dimethylcarbamoyl group.
Limitations:
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies show:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| t-BuOH/H₂O | CuSO₄ + ascorbate | 82 | 95 |
| DMF | CuI | 89 | 98 |
| THF | CuBr | 76 | 92 |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a potential application for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide in cancer therapy .
1.2 Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. In a comparative study, derivatives of triazoles were tested against bacterial strains, showing promising results. The compound could be explored further for its potential as an antimicrobial agent due to its structural characteristics that enhance interaction with microbial targets .
Agricultural Applications
2.1 Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. The compound has been evaluated for its effectiveness against fungal pathogens affecting crops. Field trials have shown that similar triazole derivatives can significantly reduce fungal infections in crops like wheat and barley .
2.2 Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, including growth and stress responses. Research into the specific effects of this compound on plant growth could provide insights into its potential use in sustainable agriculture .
Materials Science Applications
3.1 Polymer Chemistry
The unique chemical structure of triazoles allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Studies have indicated that polymers containing triazole moieties exhibit improved resistance to heat and degradation .
3.2 Coatings and Adhesives
Due to their chemical stability and functional properties, triazole derivatives are being investigated for use in coatings and adhesives. Their incorporation can lead to enhanced adhesion properties and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism by which N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
*Calculated using standard atomic weights.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dimethylcarbamoyl group in the target compound likely reduces LogP compared to diethylamino (47b, LogP ~2.5) or dichlorobenzyl (GSK1940029, LogP 2.13) derivatives, favoring improved aqueous solubility .
- Metabolic Stability : Thioether-containing analogues (e.g., ) may exhibit slower hepatic clearance due to sulfur atom resistance to oxidative metabolism .
Biological Activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide (commonly referred to as N-DMCM-PT) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
N-DMCM-PT features a triazole ring, which is known for its stability and versatility in medicinal chemistry. The compound also includes a phenyl group and a carboxamide functional group, contributing to its unique chemical properties. The molecular weight of N-DMCM-PT is approximately 349.4 g/mol, and it can be classified as a triazole derivative with potential pharmacological implications .
Biological Activities
N-DMCM-PT exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promise in various studies for its ability to inhibit cancer cell proliferation. For instance, derivatives of triazole compounds have demonstrated significant anticancer effects against multiple cancer cell lines . In particular, compounds structurally related to N-DMCM-PT have been reported to exhibit IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines.
- Antimicrobial Properties : Research indicates that triazole derivatives often possess antimicrobial activity. Similar compounds have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi . The presence of the triazole moiety is critical for these activities.
- Anti-inflammatory Effects : Some studies have suggested that triazole-containing compounds can exhibit anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential therapeutic uses in treating inflammatory conditions.
Synthesis Methods
The synthesis of N-DMCM-PT typically involves several key reactions that optimize yield and purity. Common methodologies include:
- Refluxing Phenylhydrazine with Isothiocyanates : This method allows for the formation of the triazole ring through cyclization.
- Use of High-performance Liquid Chromatography (HPLC) : HPLC is employed to purify the synthesized compound, ensuring high-quality yields.
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-DMCM-PT, it is useful to compare it with other triazole derivatives. The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanone | Contains a triazole ring; aromatic substitutions | Antimicrobial |
| 5-(4-methoxyphenyl)-1H-1,2,3-triazole | Similar triazole structure; methoxy substitution | Anticancer |
| 4-amino-N-(1H-1,2,3-triazol-4-yl)benzamide | Triazole linked to an amide; amino group present | Antifungal |
This comparison highlights the versatility of the triazole moiety in medicinal chemistry while showcasing the unique attributes of N-DMCM-PT through its specific functional groups and biological activities.
Case Studies
Several case studies have investigated the biological activity of N-DMCM-PT and related compounds:
- Anticancer Efficacy : A study evaluated various triazole derivatives against human cancer cell lines and found that certain modifications led to enhanced potency. For instance, a derivative similar to N-DMCM-PT exhibited an IC50 value of 27.3 µM against breast cancer cells .
- Antimicrobial Screening : In another investigation, a series of triazole compounds were tested for their antimicrobial properties against standard strains. Results indicated that modifications in the side chains significantly influenced their effectiveness against both gram-positive and gram-negative bacteria .
Q & A
Q. Example Protocol :
Condense 4-aminophenyl dimethylcarbamate with phenylacetylene via click chemistry.
Couple the triazole intermediate with benzoyl chloride derivatives under anhydrous conditions.
Characterize intermediates via -NMR and LC-MS to confirm structural integrity .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic
A combination of spectroscopic and structural methods is essential:
- FT-IR : Confirm carboxamide C=O stretches (~1650–1700 cm) and triazole ring vibrations (~1450 cm) .
- NMR : - and -NMR resolve substituent effects (e.g., dimethylcarbamoyl methyl protons at δ 2.8–3.1 ppm) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles and confirm regiochemistry .
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or MAPK) to model binding modes. Focus on hydrogen bonding with the carboxamide and triazole groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR models : Train models on PubChem datasets to correlate substituent effects (e.g., dimethylcarbamoyl) with inhibitory activity .
Case Study : Analogous triazole-carboxamides showed IC values <1 µM against tyrosine kinases, validated by SPR binding assays .
How should contradictory crystallographic data from different refinement software be resolved?
Advanced
Discrepancies in refinement (e.g., SHELXL vs. WinGX) require cross-validation:
Data quality : Ensure high-resolution (<1.2 Å) datasets to reduce model bias .
Cross-refinement : Refine the same dataset in both SHELXL and Olex3. Compare R values; a difference >5% indicates systematic errors .
Electron density maps : Use omit maps in Coot to confirm ambiguous regions (e.g., disordered dimethylcarbamoyl groups) .
Example : A 1,2,4-triazole derivative showed a 0.1 Å variance in C-N bond lengths between SHELXL and WinGX, resolved by weighting experimental restraints .
What orthogonal assays validate mechanism of action when enzyme inhibition data is inconsistent?
Q. Advanced
- Thermal shift assays : Measure ∆T of target proteins via DSF to confirm direct binding .
- Cellular thermal proteome profiling (CPP) : Identify off-target interactions in live cells .
- Kinetic studies : Use stopped-flow spectroscopy to determine k/K changes under varying inhibitor concentrations .
Case Study : Inconsistent IC values for a triazole-carboxamide against PI3K were resolved by SPR, confirming non-competitive inhibition .
How can regiochemical ambiguities in triazole synthesis be addressed?
Q. Advanced
- NOESY NMR : Detect through-space interactions between triazole protons and adjacent substituents .
- Isotopic labeling : Synthesize -labeled intermediates to track cycloaddition regiochemistry via -HSQC .
- Cryo-EM : Resolve dynamic conformations of intermediates in solution .
Example : Regioselectivity of 1,2,3-triazoles was confirmed by -NMR coupling constants (J = 210–220 Hz for C-4 carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
